molecular formula C15H16O2 B13831792 cis-3-Hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one CAS No. 871482-77-8

cis-3-Hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one

Cat. No.: B13831792
CAS No.: 871482-77-8
M. Wt: 228.29 g/mol
InChI Key: BBDRHFLHKPREMA-NEPJUHHUSA-N
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Description

cis-3-Hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one: is a chemical compound with a complex structure that includes a hydroxyl group, a phenyl group, and a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the hydroxyl and phenyl groups through specific reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

cis-3-Hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The phenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

cis-3-Hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-3-Hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6,7,7a-Hexahydroinden-2-one
  • cis-3-Hydroxy-b,e-Caroten-3’-one

Uniqueness

cis-3-Hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups

Properties

CAS No.

871482-77-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(3aR,7aS)-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C15H16O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-3,6-7,11-12,16H,4-5,8-9H2/t11-,12+/m1/s1

InChI Key

BBDRHFLHKPREMA-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=C(C2=O)C3=CC=CC=C3)O

Canonical SMILES

C1CCC2C(C1)C(=C(C2=O)C3=CC=CC=C3)O

Origin of Product

United States

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